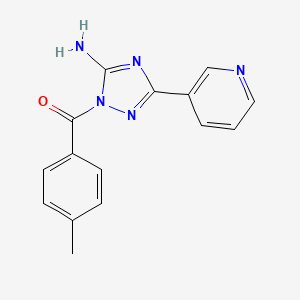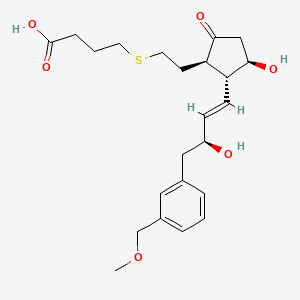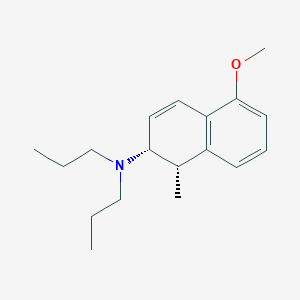![molecular formula C26H31N3O3 B10771671 (3S)-3-(2-{2-benzyl-6-[(3S,4R)-3-hydroxy-4-methoxypyrrolidin-1-yl]pyridin-3-yl}ethynyl)-1-azabicyclo[2.2.2]octan-3-ol](/img/structure/B10771671.png)
(3S)-3-(2-{2-benzyl-6-[(3S,4R)-3-hydroxy-4-methoxypyrrolidin-1-yl]pyridin-3-yl}ethynyl)-1-azabicyclo[2.2.2]octan-3-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
E5700 is a novel squalene synthase inhibitor with oral activity. It is a synthetic organic compound with the molecular formula C32H35N3O3 and a molecular weight of 509.65 g/mol . Squalene synthase is an enzyme involved in the biosynthesis of sterols, including cholesterol, making E5700 a potential therapeutic agent for conditions related to cholesterol metabolism .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of E5700 involves multiple steps, starting from readily available starting materials. The key steps include the formation of the quinuclidine core and subsequent functionalization to introduce the necessary substituents. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to achieve the desired product .
Industrial Production Methods
Industrial production of E5700 follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques such as continuous flow chemistry and automated synthesis. The final product is purified using methods like recrystallization or chromatography to ensure high purity .
Chemical Reactions Analysis
Types of Reactions
E5700 undergoes various chemical reactions, including:
Oxidation: E5700 can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups present in E5700.
Substitution: E5700 can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols .
Scientific Research Applications
E5700 has a wide range of scientific research applications:
Chemistry: Used as a tool to study enzyme inhibition and sterol biosynthesis.
Biology: Investigated for its effects on cellular processes and metabolic pathways.
Medicine: Potential therapeutic agent for treating diseases related to cholesterol metabolism, such as hypercholesterolemia and atherosclerosis.
Industry: Used in the development of new pharmaceuticals and as a reference compound in analytical chemistry
Mechanism of Action
E5700 exerts its effects by inhibiting squalene synthase, an enzyme crucial for the biosynthesis of sterols. By inhibiting this enzyme, E5700 disrupts the production of cholesterol and other sterols, leading to a decrease in their levels within the cell. This inhibition is noncompetitive, meaning that E5700 binds to a site other than the active site of the enzyme, altering its activity .
Comparison with Similar Compounds
Similar Compounds
ER-119884: Another potent squalene synthase inhibitor with similar biochemical properties.
BPQ-OH: A quinuclidine-based inhibitor with activity against squalene synthase.
Uniqueness
E5700 is unique due to its high potency and selectivity for squalene synthase. It has shown significant antiproliferative effects against various pathogens, including Leishmania amazonensis and Candida tropicalis, making it a valuable compound for both research and therapeutic applications .
Properties
Molecular Formula |
C26H31N3O3 |
|---|---|
Molecular Weight |
433.5 g/mol |
IUPAC Name |
(3S)-3-[2-[2-benzyl-6-[(3S,4R)-3-hydroxy-4-methoxypyrrolidin-1-yl]pyridin-3-yl]ethynyl]-1-azabicyclo[2.2.2]octan-3-ol |
InChI |
InChI=1S/C26H31N3O3/c1-32-24-17-29(16-23(24)30)25-8-7-20(22(27-25)15-19-5-3-2-4-6-19)9-12-26(31)18-28-13-10-21(26)11-14-28/h2-8,21,23-24,30-31H,10-11,13-18H2,1H3/t23-,24+,26-/m0/s1 |
InChI Key |
NDEOTZXSBKCQLS-GSLIJJQTSA-N |
Isomeric SMILES |
CO[C@@H]1CN(C[C@@H]1O)C2=NC(=C(C=C2)C#C[C@@]3(CN4CCC3CC4)O)CC5=CC=CC=C5 |
Canonical SMILES |
COC1CN(CC1O)C2=NC(=C(C=C2)C#CC3(CN4CCC3CC4)O)CC5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[3-(2-benzylphenoxy)phenyl]-1-phosphonobutane-1-sulfonic acid](/img/structure/B10771590.png)
![N-[4-[[6-(2,2-dimethylpropyl)spiro[3,4-dihydropyrano[2,3-b]pyridine-2,1'-cyclobutane]-4-yl]amino]-3-hydroxy-1-[3-(1,3-thiazol-2-yl)phenyl]butan-2-yl]-2-methoxypropanamide](/img/structure/B10771605.png)

![(2S)-2-[6-[(2,4-diaminopteridin-6-yl)methylamino]-3-oxo-1H-isoindol-2-yl]pentanedioic Acid](/img/structure/B10771612.png)
![2-[(4-methoxyphenyl)sulfonyl-[(2S)-4-methyl-2-[[(2S)-1-phenylmethoxycarbonylpyrrolidine-2-carbonyl]amino]pentanoyl]amino]acetic acid](/img/structure/B10771615.png)
![2-[(2-benzhydryl-5-methyl-1H-imidazole-4-carbonyl)amino]-5-(diaminomethylideneamino)pentanoic acid](/img/structure/B10771619.png)

![[3-methyl-1-[3-(1-oxoisoquinolin-2-yl)propanoylamino]butyl]boronic acid](/img/structure/B10771643.png)
![5-[[12-[[(3S,3aR,4S,6S,6aR,7S,9bS)-6-acetyloxy-3,3a-dihydroxy-3,6,9-trimethyl-7-octanoyloxy-2,8-dioxo-5,6a,7,9b-tetrahydro-4H-azuleno[4,5-b]furan-4-yl]oxy]-12-oxododecyl]amino]-2-amino-5-oxopentanoic acid](/img/structure/B10771647.png)
![(2S)-2-amino-N-{[4-(3,5-dimethylphenoxy)-3-methylphenyl]methyl}propanamide](/img/structure/B10771654.png)
![1-[(1R)-5-tert-butyl-2,3-dihydro-1H-inden-1-yl]-3-(6,8-ditritioisoquinolin-5-yl)urea](/img/structure/B10771666.png)
![1-[4-Amino-2-[[2-[[2-[[2-[(2-aminoacetyl)amino]-5-(diaminomethylideneamino)pentanoyl]amino]acetyl]amino]-3-carboxypropanoyl]amino]-4-oxobutanoyl]pyrrolidine-2-carboxylic acid](/img/structure/B10771676.png)


